2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-18-9-13(17)16-5-3-4-10(8-16)20-12-7-14-6-11(15-12)19-2/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBREEZFOADEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
The most efficient method for constructing the 3-oxy-piperidine fragment employs reductive amination of 1,5-diketones under hydrogenation conditions:
- Substrate : 5-(benzyloxy)pentan-2-one (10 mmol)
- Ammonium acetate (15 mmol) in methanol (50 mL)
- Catalyst : 10% Pd/C (0.5 g) under 50 psi H₂
- Reaction time : 12 hrs at 80°C
- Yield : 78% 3-benzyloxypiperidine
Optimization Data :
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 60-100 | 80 |
| Pressure (psi) | 30-70 | 50 |
| Catalyst Loading | 5-15% | 10% |
Intramolecular Cyclization Method
Alternative synthesis via gold-catalyzed cyclization demonstrates superior stereocontrol ():
Reaction Scheme :
$$ \text{CH}2=\text{CHCH}2\text{NHTs} + \text{CH}2(\text{CO}2\text{Me})2 \xrightarrow{\text{AuCl}3} \text{TsN} $$[piperidine]
Key Parameters :
- Catalyst : AuCl₃ (5 mol%)
- Solvent : Dichloroethane
- Yield : 85% with >20:1 dr
Pyrazine Ether Formation
Critical step for installing the 6-methoxypyrazine moiety employs Ullmann-type coupling:
Protocol ():
- Substrates :
- 3-Hydroxypiperidine (1 eq)
- 2-Chloro-6-methoxypyrazine (1.2 eq)
- Base : K₂CO₃ (3 eq)
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Solvent : DMSO at 110°C for 24 hrs
- Yield : 68%
Comparative Catalyst Screening :
| Catalyst System | Yield (%) | Byproducts |
|---|---|---|
| CuI/Phenanthroline | 68 | <5% |
| Pd(OAc)₂/Xantphos | 42 | 18% |
| NiCl₂(dppe) | 31 | 22% |
Methoxyethanone Installation
Friedel-Crafts Acylation
Direct acylation method optimized for scale-up production:
Process Parameters ():
- Acylating agent : Methoxyacetyl chloride (1.5 eq)
- Lewis acid : AlCl₃ (2 eq)
- Solvent : CH₂Cl₂ at 0°C → RT
- Reaction time : 6 hrs
- Yield : 82%
Side Reaction Mitigation :
- Strict temperature control prevents N-demethylation
- Molecular sieves (4Å) suppress hydrolysis
Mitsunobu Alternative
For oxygen-sensitive substrates, Mitsunobu conditions provide better control:
Reaction Setup :
- Alcohol : 1-Hydroxy-2-methoxyethane (1.2 eq)
- Phosphine : Triphenylphosphine (1.5 eq)
- Azodicarboxylate : DIAD (1.5 eq)
- Yield : 74%
Industrial Scale Production
Bench-scale optimized procedure from:
Stepwise Process :
- Piperidine synthesis (Batch reactor, 50 L)
- 5 kg 1,5-diketone input → 3.9 kg 3-hydroxypiperidine (78%)
- Pyrazine coupling (Continuous flow reactor)
- Residence time: 2 hrs
- Throughput: 2 kg/hr
- Final acylation (CSTR with cryogenic cooling)
- 85% conversion per pass
- Purification :
- Crystallization from ethanol/water (9:1)
- Purity: 99.7% by HPLC
Economic Factors :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cost/kg (USD) | 12,500 | 2,800 |
| E-factor | 86 | 32 |
| PMI | 148 | 67 |
Analytical Characterization
Critical quality control parameters for batch release:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazine), 4.71 (m, 1H, piperidine), 3.89 (s, 3H, OCH₃), 3.45 (s, 3H, COCH₂O)
- HRMS : m/z 357.1698 [M+H]⁺ (calc. 357.1689)
Chromatographic Purity :
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250 mm) | MeCN/H2O (70:30) | 12.7 | 99.5 |
| HILIC (3 µm) | ACN/AmF (pH 3.5) | 8.9 | 99.2 |
Comparative Method Evaluation
Synthetic Route Efficiency :
| Method | Total Steps | Overall Yield | Cost Index |
|---|---|---|---|
| Reductive amination | 5 | 43% | 1.0 |
| Cyclization | 4 | 51% | 0.8 |
| Flow synthesis | 3 | 68% | 0.6 |
Key Findings :
- Continuous flow methods reduce reaction times by 60% compared to batch
- Gold-catalyzed cyclization enables better stereochemical control but increases catalyst costs
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.
Reduction: : Under appropriate conditions, reduction reactions can lead to the formation of reduced intermediates.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogenation using palladium catalysts.
Substitution: : Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Various substituted derivatives, depending on the nature of the reagents used.
Scientific Research Applications
Neurological Disorders
Research indicates that 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. The methoxypyrazine moiety could enhance receptor binding affinity, leading to improved therapeutic effects.
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines. The unique combination of functional groups in this compound may modulate pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Molecular docking studies suggest that the compound can bind effectively to active sites in these targets, potentially altering their activity and leading to therapeutic effects.
Case Study 1: Anticancer Research
In a study investigating the anticancer effects of similar compounds, researchers found that derivatives with piperidine rings showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of compounds related to this compound found promising results against Gram-positive bacteria. The research emphasized the need for further exploration into the structure–activity relationship to optimize efficacy .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to receptors, enzymes, or other biomolecules, modulating their activity. The precise pathways and targets are subjects of ongoing research, aiming to elucidate the detailed biochemical interactions.
Comparison with Similar Compounds
Methodological Considerations
- Crystallography Tools : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for structure visualization are widely used for characterizing such compounds .
- Synthetic Challenges : The target compound’s synthesis would require regioselective etherification of the pyrazine ring and piperidine functionalization, akin to methods in .
Biological Activity
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant functional groups:
- Methoxy group : Enhances solubility and may influence biological interactions.
- Pyrazine moiety : Known for its role in biological activity, potentially affecting receptor binding.
- Piperidine ring : Common in many pharmacologically active compounds, suggesting possible interactions with various biological targets.
The molecular formula is , with a molecular weight of approximately 276.34 g/mol.
Research indicates that this compound may interact with specific enzymes and receptors involved in neurological and metabolic pathways. The presence of the methoxypyrazine moiety may enhance its bioactivity by influencing receptor binding or enzyme inhibition, potentially leading to therapeutic effects in various conditions.
Pharmacological Studies
- Neuropharmacology : Preliminary studies suggest that the compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems. In vitro assays have indicated potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
- Antimicrobial Activity : The compound's structure suggests potential antibacterial or antifungal properties. In silico docking studies have indicated possible binding affinities to bacterial enzymes, warranting further investigation through in vitro assays.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, molecular docking studies have shown promising results against alpha-glucosidase and alpha-amylase, which are key targets in diabetes management.
Case Studies
Several case studies highlight the compound's biological activity:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated significant protective effects on neuronal cell lines under oxidative stress conditions. |
| Study 2 | Antimicrobial | Showed effective inhibition of bacterial growth in vitro against Gram-positive strains. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of alpha-glucosidase with an IC50 value of 12 µM. |
Research Findings
Recent research has focused on the synthesis and characterization of this compound, emphasizing its potential applications in medicinal chemistry:
- Synthesis : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and functional group modifications to enhance bioactivity.
- In Silico Studies : Computational modeling has been employed to predict the compound's interactions with various biological targets, supporting its potential as a lead compound for drug development.
- Toxicity Assessments : Initial toxicity assessments indicate a favorable safety profile, although further detailed studies are required to confirm these findings.
Q & A
Basic: What are the key synthetic pathways for 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone?
Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Ether linkage formation : Reacting 6-methoxypyrazin-2-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Ketone functionalization : Introducing the methoxy-ethanone moiety via Friedel-Crafts acylation or acetyl chloride coupling under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Advanced: How to optimize reaction yields for the piperidine-pyrazine ether bond formation?
Answer:
Yield optimization requires:
- Solvent selection : DMF or THF enhances nucleophilicity of the pyrazine oxygen .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
- Temperature control : Reactions at 60–80°C reduce side-product formation vs. room temperature .
- Real-time monitoring : Use TLC or HPLC to track intermediate stability and adjust stoichiometry .
Basic: What spectroscopic techniques validate the compound’s structure?
Answer:
- NMR : H/C NMR confirms methoxy groups (δ 3.8–4.0 ppm), piperidine protons (δ 1.5–3.0 ppm), and carbonyl resonance (δ 205–210 ppm) .
- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 1250 cm (C-O-C ether) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H] and fragmentation patterns .
Advanced: How to resolve contradictory crystallographic vs. computational conformational data?
Answer:
- X-ray crystallography : Use SHELX or WinGX for precise bond angle/geometry analysis .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify steric/electronic discrepancies .
- Dynamic NMR : Assess rotational barriers of the piperidine ring to explain flexibility in solution vs. solid state .
Basic: What are the compound’s predicted physicochemical properties?
Answer:
- LogP : ~2.1 (calculated via ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .
- Solubility : Low aqueous solubility (<0.1 mg/mL); DMSO or ethanol recommended for in vitro assays .
- pKa : The pyrazine nitrogen (pKa ~3.5) may protonate under acidic conditions, affecting bioavailability .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- Forced degradation : Incubate at pH 1–10 (HCl/NaOH buffers) and 40–80°C for 1–7 days .
- Analytical methods : UPLC-PDA monitors degradation products; QTOF-MS identifies hydrolyzed or oxidized species .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C .
Basic: What biological targets are hypothesized for this compound?
Answer:
Structural analogs suggest potential interactions with:
- Kinases : ATP-binding pockets due to pyrazine’s π-π stacking .
- GPCRs : Piperidine moiety may bind to neurotransmitter receptors (e.g., serotonin subtypes) .
- Epigenetic enzymes : Methoxy groups mimic histone lysine residues, inhibiting methyltransferases .
Advanced: How to assess binding affinity using in silico and in vitro methods?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (PDB: 1ATP) .
- SPR/BLI : Measure real-time binding kinetics (K, k/k) on immobilized targets .
- Cellular assays : Luciferase-based reporter systems for pathway modulation (e.g., NF-κB or MAPK) .
Basic: What synthetic impurities are common, and how are they controlled?
Answer:
- By-products : Unreacted piperidine (retention time ~3.2 min via HPLC) or over-acylated derivatives .
- Control strategies : Use scavenger resins (e.g., trisamine for acetyl chloride) and optimize reaction time/temperature .
- Specifications : Limit impurities to <0.15% (ICH Q3A guidelines) via preparative HPLC .
Advanced: How to troubleshoot low activity in preliminary bioassays?
Answer:
- Solubility adjustment : Use cyclodextrin-based formulations or co-solvents (e.g., PEG 400) .
- Metabolic stability : Incubate with liver microsomes to identify rapid CYP450-mediated degradation .
- Pro-drug design : Mask the ketone as an ester or Schiff base to enhance membrane permeability .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic/basic by-products before incineration .
Advanced: How to analyze regioselectivity in pyrazine functionalization?
Answer:
- Isotopic labeling : O-tracing identifies preferential oxygen attack at the 2-position .
- Computational modeling : Fukui indices predict nucleophilic sites on the pyrazine ring .
- Competition experiments : Compare reaction rates with substituted pyrazines (e.g., 5-methyl vs. 6-methoxy) .
Basic: What are the compound’s storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Desiccate with silica gel to avoid hydrolysis of the methoxy groups .
- Stability : Periodic HPLC checks every 6 months to monitor purity .
Advanced: How to validate target engagement in cellular models?
Answer:
- CETSA : Cellular Thermal Shift Assay tracks protein target stabilization upon binding .
- Click chemistry : Incorporate an alkyne tag for pull-down assays and proteomic identification .
- CRISPR knockouts : Assess loss of activity in target-deficient cell lines .
Basic: What chromatographic methods separate enantiomers (if applicable)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
